Cas no 1269290-96-1 (4-Bromo-2-cyanonicotinic acid)

4-Bromo-2-cyanonicotinic acid 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-cyanonicotinic acid
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- インチ: 1S/C7H3BrN2O2/c8-4-1-2-10-5(3-9)6(4)7(11)12/h1-2H,(H,11,12)
- InChIKey: KOIZMZLDXCFENL-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C(C#N)C=1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 235
- トポロジー分子極性表面積: 74
- XLogP3: 1.1
4-Bromo-2-cyanonicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029012838-1g |
4-Bromo-2-cyanonicotinic acid |
1269290-96-1 | 95% | 1g |
3,155.55 USD | 2021-05-31 | |
Alichem | A029012838-250mg |
4-Bromo-2-cyanonicotinic acid |
1269290-96-1 | 95% | 250mg |
1,068.20 USD | 2021-05-31 |
4-Bromo-2-cyanonicotinic acid 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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S. Ahmed Chem. Commun., 2009, 6421-6423
4-Bromo-2-cyanonicotinic acidに関する追加情報
Introduction to 4-Bromo-2-cyanonicotinic Acid (CAS No: 1269290-96-1)
4-Bromo-2-cyanonicotinic acid, identified by its Chemical Abstracts Service (CAS) number 1269290-96-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of heterocyclic carboxylic acids, characterized by its unique structural features that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 4-Bromo-2-cyanonicotinic acid consists of a nicotinic acid backbone, which is a well-known scaffold in drug discovery. The presence of a bromine substituent at the 4-position and a cyano group at the 2-position introduces additional reactivity, making it a versatile building block for further chemical modifications. This structural motif is particularly appealing for medicinal chemists due to its potential to engage in diverse interactions with biological targets.
In recent years, there has been a growing interest in developing novel therapeutic agents based on nicotinic acid derivatives. The bromo and cyano functional groups in 4-Bromo-2-cyanonicotinic acid provide opportunities for selective modifications, enabling the construction of complex molecules with tailored pharmacological properties. For instance, the bromine atom can be readily engaged in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the cyano group can be converted into other functional moieties like carboxylic acids or amides.
One of the most compelling applications of 4-Bromo-2-cyanonicotinic acid is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer and inflammatory disorders. By leveraging the reactivity of the bromine and cyano groups, researchers have been able to synthesize potent kinase inhibitors that exhibit high selectivity and efficacy. For example, recent studies have demonstrated that derivatives of 4-Bromo-2-cyanonicotinic acid can inhibit specific kinases by binding to their active sites and disrupting normal cellular processes.
Another area where 4-Bromo-2-cyanonicotinic acid has shown promise is in the synthesis of neuroactive compounds. The nicotinic acid scaffold is closely related to nicotinamide, which is a precursor to nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including cognition, muscle contraction, and autonomic nervous system regulation. By modifying the structure of 4-Bromo-2-cyanonicotinic acid, researchers have been able to develop ligands that modulate nAChR activity. This has potential implications for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.
The synthetic utility of 4-Bromo-2-cyanonicotinic acid extends beyond its applications in drug discovery. It serves as a valuable starting material for the preparation of more complex molecules in organic synthesis. The presence of both electrophilic and nucleophilic centers allows for multiple synthetic pathways, making it a versatile intermediate for constructing diverse molecular architectures. This flexibility has made 4-Bromo-2-cyanonicotinic acid a popular choice among synthetic chemists working on complex natural product analogs and novel drug candidates.
In conclusion, 4-Bromo-2-cyanonicotinic acid (CAS No: 1269290-96-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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